Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate
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Overview
Description
Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 4-chlorophenyl group and the morpholine ring in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include:
- Solvent: Toluene or dichloromethane
- Catalyst: Acid or base catalyst (e.g., p-toluenesulfonic acid or triethylamine)
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- Oxidation: Carboxylic acids or ketones
- Reduction: Alcohols
- Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The presence of the morpholine ring and the chlorophenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate
- Ethyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
920802-70-6 |
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Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16ClNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
JLCRVKSMDPOHHW-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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